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Compound of Interest

Compound Name: 1H-Imidazol-2-ylmethanol

Cat. No.: B183327 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for

the characterization of 1H-Imidazol-2-ylmethanol. Due to the limited availability of public

experimental spectral data for this specific compound, this guide utilizes data from a structurally

related and well-characterized derivative, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-

yl)methanol, as a reference. The methodologies and expected spectral features are detailed to

aid in the analysis and confirmation of 1H-Imidazol-2-ylmethanol and similar compounds.

Spectroscopic Data Summary
The following tables summarize the key quantitative data for the characterization of a

representative substituted (1H-imidazol-2-yl)methanol derivative. These values provide a

foundational reference for researchers working with similar molecular scaffolds.

Table 1: 1H NMR Spectroscopic Data for (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-

yl)methanol in CDCl3
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Chemical Shift (δ) ppm Multiplicity Assignment

6.57 s Imidazole H-5

4.69 s -CH2OH

4.58 bs -OH

4.55 spt -CH(CH3)2

2.00 bs Adamantyl CH

1.81 d Adamantyl CH2

1.73 s Adamantyl CH2

1.42 d -CH(CH3)2

s = singlet, d = doublet, spt = septet, bs = broad singlet

Table 2: 13C NMR Spectroscopic Data for (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-

yl)methanol in CDCl3[1]

Chemical Shift (δ) ppm Assignment

151.0 Imidazole C-2

145.3 Imidazole C-4

109.1 Imidazole C-5

56.7 -CH2OH

47.2 -CH(CH3)2

42.3 Adamantyl CH

36.9 Adamantyl C

33.4 Adamantyl CH2

28.6 Adamantyl CH2

23.7 -CH(CH3)2
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Table 3: Infrared (IR) Spectroscopy - Characteristic Absorption Bands for Imidazole Derivatives

Wavenumber (cm-1) Functional Group

3300-2500 (broad) O-H stretch (alcohol), N-H stretch (imidazole)

3150-3100 C-H stretch (aromatic)

1670-1600 C=N stretch (imidazole ring)

1550-1450 C=C stretch (imidazole ring)

1100-1000 C-O stretch (primary alcohol)

Experimental Protocols
The synthesis and characterization of 1H-Imidazol-2-ylmethanol and its derivatives typically

follow a well-established synthetic route.

Synthesis of (1H-Imidazol-2-yl)methanol Derivatives
A common synthetic pathway involves the formylation of an N-substituted imidazole followed by

the reduction of the resulting aldehyde.[2][3]

1. Formylation of the Imidazole Ring:

Lithiation: An N-substituted imidazole is dissolved in an anhydrous aprotic solvent, such as

tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere. An organolithium

reagent, typically n-butyllithium, is added dropwise to deprotonate the C2 position of the

imidazole ring.

Formylation: Anhydrous N,N-dimethylformamide (DMF) is then added to the reaction

mixture, which introduces the formyl group at the C2 position. The reaction is allowed to

warm to room temperature and then quenched, typically with an aqueous solution of

ammonium chloride.

2. Reduction of the Formyl Group:
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The 2-formylimidazole intermediate is dissolved in a protic solvent, such as methanol or

ethanol, and cooled in an ice bath.

A reducing agent, commonly sodium borohydride, is added portion-wise.

The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion,

the reaction is quenched with water.

The product is then extracted from the aqueous layer using an organic solvent like ethyl

acetate. The combined organic layers are dried and the solvent is removed under reduced

pressure to yield the crude product, which can be further purified by column chromatography.

[2][3]

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a

deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

Data Acquisition:1H and 13C NMR spectra are acquired on a spectrometer (e.g., 400 or 500

MHz).

Data Processing: The resulting free induction decay (FID) is processed using a Fourier

transform. The spectra are then phased, baseline-corrected, and referenced to the residual

solvent peak or an internal standard (e.g., TMS).

Note on 13C NMR of Imidazoles: Tautomerization in the imidazole ring can sometimes

lead to broadened or missing signals for the ring carbons in solution-state 13C NMR

spectra.

Infrared (IR) Spectroscopy:

Sample Preparation: A small amount of the sample is placed on the ATR crystal of an FT-IR

spectrometer. For solid samples, a KBr pellet can also be prepared.

Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm-1.
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Data Analysis: The characteristic absorption bands are identified and assigned to the

corresponding functional groups to confirm the presence of key structural features such as

the O-H, N-H, C-H, C=N, and C-O bonds.

Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of

1H-Imidazol-2-ylmethanol.
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Synthesis and Characterization Workflow for 1H-Imidazol-2-ylmethanol

Start: 1H-Imidazole

Formylation at C2
(e.g., with DMF after lithiation)

Intermediate:
1H-Imidazole-2-carbaldehyde

Reduction of Aldehyde
(e.g., with NaBH4)

Product:
1H-Imidazol-2-ylmethanol

Purification
(e.g., Column Chromatography)

Structural Characterization

NMR Spectroscopy
(1H, 13C) IR Spectroscopy

Click to download full resolution via product page

Synthetic and characterization workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b183327?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Characterization of 1H-Imidazol-2-ylmethanol: A
Technical Guide to its Spectroscopic Data]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183327#spectroscopic-data-nmr-ir-for-1h-imidazol-2-
ylmethanol-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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